N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Brand Name: Vulcanchem
CAS No.: 887348-21-2
VCID: VC5130671
InChI: InChI=1S/C19H21N5O2S/c1-12-5-10-17(13(2)11-12)20-18(25)14(3)27-19-21-22-23-24(19)15-6-8-16(26-4)9-7-15/h5-11,14H,1-4H3,(H,20,25)
SMILES: CC1=CC(=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC)C
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.47

N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

CAS No.: 887348-21-2

Cat. No.: VC5130671

Molecular Formula: C19H21N5O2S

Molecular Weight: 383.47

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide - 887348-21-2

Specification

CAS No. 887348-21-2
Molecular Formula C19H21N5O2S
Molecular Weight 383.47
IUPAC Name N-(2,4-dimethylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Standard InChI InChI=1S/C19H21N5O2S/c1-12-5-10-17(13(2)11-12)20-18(25)14(3)27-19-21-22-23-24(19)15-6-8-16(26-4)9-7-15/h5-11,14H,1-4H3,(H,20,25)
Standard InChI Key PXJFNICDUYJFPQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC)C

Introduction

N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a complex organic compound with significant implications in medicinal chemistry. This compound features a unique structure that combines various functional groups, including a tetrazole ring and a sulfanyl moiety, which contribute to its potential biological activity.

Synthesis of the Compound

The synthesis of N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Tetrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

  • Sulfanylation Reaction: The introduction of the sulfanyl group is performed using thiol reagents in the presence of activating agents.

  • Amidation: The final step involves the amidation of the propanamide backbone with the previously synthesized tetrazole derivative.

Biological Activity and Applications

N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has been studied for its potential biological activities, particularly in the field of anticancer research. Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Research Findings

Recent studies have evaluated the pharmacological properties of similar compounds, focusing on their mechanisms of action and efficacy:

  • Anticancer Activity: Compounds featuring tetrazole moieties have shown promising results in inhibiting tumor growth in vitro and in vivo.

  • Mechanism of Action: The proposed mechanisms include interference with DNA synthesis and modulation of apoptotic pathways.

Data Table: Comparative Analysis of Similar Compounds

Compound NameMolecular Weight (g/mol)Biological Activity
N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide306.39Anticancer potential
N-(4-methoxyphenyl)-2-{[1-(3-chloro-phenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide320.42Moderate cytotoxicity
N-(3-cyano-4,5-dihydrobenzothiophen-2-yl)-2-{[5-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-thiadiazol-2-yl]sulfanyl}acetamide350.45High antitumor activity

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